molecular formula C8H15NO B13584546 4-(Sec-butyl)pyrrolidin-2-one

4-(Sec-butyl)pyrrolidin-2-one

Katalognummer: B13584546
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: RYZOJNSYZSUZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Sec-butyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a branched sec-butyl substituent at the 4-position of the lactam ring. Pyrrolidin-2-one (γ-lactam) is a five-membered lactam structure with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The substitution pattern at the 4-position significantly influences the compound’s physicochemical properties (e.g., lipophilicity, solubility) and biological activity. This article compares 4-(sec-butyl)pyrrolidin-2-one with similar pyrrolidin-2-one derivatives, emphasizing substituent-driven trends in activity and properties.

Eigenschaften

IUPAC Name

4-butan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-6(2)7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOJNSYZSUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Sec-butyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-one derivatives . Another method includes the oxidation of pyrrolidine derivatives .

Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves the catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, or hydrogenation of succinonitrile under hydrolytic conditions . These methods are scalable and efficient for large-scale production.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The 4-position substituent defines key differences among pyrrolidin-2-one derivatives. Below is a comparative analysis of substituent effects based on evidence:

Compound 4-Position Substituent Key Properties Reference
4-(Sec-butyl)pyrrolidin-2-one Sec-butyl (branched alkyl) Hypothetical: High lipophilicity, moderate solubility
1-(4-Fluorophenyl)pyrrolidin-2-one 4-Fluorophenyl (aromatic) Crystalline solid; used in receptor-binding studies
4-(Pyridin-4-yl)pyrrolidin-2-one Pyridinyl (heteroaromatic) Molecular weight: 162.19 g/mol; polar due to N-heterocycle
4-(Aminomethyl)pyrrolidin-2-one hydrochloride Aminomethyl (polar alkyl) Hydrochloride salt; MW 150.61 g/mol; hygroscopic
4-(4-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one Thiadiazolyl (heterocyclic) Discontinued in commercial supply; likely bioactive
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Piperazine-linked aryl High α1-adrenoceptor affinity (pKi = 7.13)

Key Observations:

  • Bioactivity: Aryl and heterocyclic substituents (e.g., fluorophenyl , thiadiazolyl ) correlate with antioxidant or receptor-binding activities, while alkyl groups may prioritize metabolic stability.
Antioxidant Activity
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazolyl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging than ascorbic acid .
  • Heterocyclic vs. Alkyl Substituents : Thioxo-oxadiazolyl/triazolyl groups enhance antioxidant capacity via radical stabilization, whereas alkyl groups (e.g., sec-butyl) may lack electron-deficient moieties for similar activity.
Receptor Binding and Cardiovascular Activity
  • Piperazine-linked derivatives: Compound 7 (4-position linked to 2-chlorophenyl-piperazine) shows high α1-adrenoceptor affinity (pKi = 7.13), while compound 18 (4-chlorophenyl-piperazine) binds α2-AR (pKi = 7.29) .
  • Hypothetical Sec-butyl analog : The bulky alkyl group may reduce steric hindrance for receptor binding compared to aromatic substituents but lacks π-π interactions critical for aryl-based ligands.
Hypotensive and Antiarrhythmic Effects
  • Hydroxy/fluorophenyl derivatives : Substituents like 4-hydroxy or 2,4-difluoro groups induce prolonged hypotension (e.g., >1 hour at 2.5 mg/kg) .
  • Sec-butyl analog : Increased lipophilicity may prolong half-life but requires empirical validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.